Ditridecyl phthalate

Catalog No.
S526342
CAS No.
119-06-2
M.F
C34H58O4
M. Wt
530.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ditridecyl phthalate

CAS Number

119-06-2

Product Name

Ditridecyl phthalate

IUPAC Name

ditridecyl benzene-1,2-dicarboxylate

Molecular Formula

C34H58O4

Molecular Weight

530.8 g/mol

InChI

InChI=1S/C34H58O4/c1-3-5-7-9-11-13-15-17-19-21-25-29-37-33(35)31-27-23-24-28-32(31)34(36)38-30-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27-28H,3-22,25-26,29-30H2,1-2H3

InChI Key

YCZJVRCZIPDYHH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCC

Solubility

In water, 1.48X10-9 mg/L at 25 °C (est)

Synonyms

Ditridecyl phthalate; DTDP; Nuoplaz; Phthalic acid, ditridecyl ester; Polycizer 962BPA; BRN 2023076;

Canonical SMILES

CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCC

Description

The exact mass of the compound Ditridecyl phthalate is 530.4335 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1.48x10-9 mg/l at 25 °c (est). The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Analytical Standard

One primary application of DTDP is as a high-quality analytical standard []. Its well-defined chemical structure (1,2-Benzenedicarboxylic acid, 1,2-ditridecyl ester) allows researchers to calibrate instruments and validate analytical methods in numerous fields []. This ensures the accuracy and reliability of research data in areas like:

  • Chemical analysis: DTDP can be used to assess the performance of chromatography and spectroscopy techniques used to identify and quantify other chemicals [].
  • Environmental analysis: Environmental scientists might utilize DTDP standards to calibrate equipment for detecting phthalates or other organic contaminants in water, soil, or air samples [].
  • Pharmaceutical research: The pharmaceutical industry may employ DTDP standards during drug development to ensure the accuracy of analytical methods used for quality control purposes [].
  • Material science: Research on polymers and other materials might involve DTDP as a standard to calibrate instruments for material characterization [].

Other Research Applications

Beyond its use as an analytical standard, DTDP's properties hold potential for other research applications. Some potential areas of exploration include:

  • Plasticizer research: As a phthalate ester, DTDP shares some properties with common plasticizers. Researchers might study DTDP to understand the mechanisms of plasticization or develop novel, more environmentally friendly plasticizers []. However, it's important to note that DTDP itself may not be a commercially viable plasticizer due to its specific properties.

Ditridecyl phthalate is a high molecular weight phthalate ester, specifically composed of a mixture of branched-chain isomers. Its chemical formula is C₃₄H₅₈O₄, with a molecular weight of 530.84 g/mol . This compound appears as a nearly colorless oily liquid that is less dense than water, allowing it to float on the surface . It is characterized by its stability under normal conditions, although it can react vigorously with strong oxidizing agents, generating heat and potentially igniting the reaction products .

Data on the specific mechanism of action of DTDP is limited. However, research suggests that HMWPEs may function as lubricants by reducing friction between surfaces. They might also act as flame retardants by interfering with the combustion process []. Further research is needed to elucidate the specific mechanisms for DTDP.

While comprehensive safety data for DTDP is lacking, some information can be gleaned from studies on HMWPEs. These studies suggest potential concerns, including:

  • Low acute toxicity: HMWPEs generally exhibit low acute toxicity through ingestion or skin contact [].
  • Endocrine disruption: Some phthalate esters have been linked to endocrine disruption in animals. However, the specific effects of DTDP require further investigation [].
  • Environmental impact: The persistence and potential for bioaccumulation of HMWPEs in the environment are concerns that warrant further study [].

Ditridecyl phthalate primarily reacts as an ester. The general reactions involving esters include:

  • Hydrolysis: Reacts with water in the presence of acids or bases to produce alcohols and carboxylic acids.
  • Esterification: Can be formed from the reaction of phthalic acid with ditridecyl alcohol.
  • Decomposition: Under extreme conditions, such as high temperatures or in the presence of strong oxidizers, it may decompose to release flammable gases .

Research indicates that exposure to ditridecyl phthalate may lead to adverse biological effects. Toxicological studies have shown that it can induce weight loss, alter blood chemistry, and increase liver and kidney weights in animal models . These findings suggest potential health risks associated with prolonged exposure.

Ditridecyl phthalate can be synthesized through:

  • Esterification: This process involves reacting phthalic anhydride or phthalic acid with ditridecyl alcohol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to optimize yield.
  • Transesterification: Another method involves reacting a lower molecular weight phthalate ester with ditridecyl alcohol, which can be advantageous for producing specific isomeric forms .

Ditridecyl phthalate has several industrial applications, including:

  • Plasticizers: Widely used in the production of flexible polyvinyl chloride (PVC) and other polymers to enhance flexibility and durability.
  • Lubricants: Employed in various formulations to improve lubrication properties.
  • Coatings: Utilized in coatings for its ability to enhance adhesion and flexibility .

Several compounds share structural similarities with ditridecyl phthalate. A comparison highlights their unique properties:

Compound NameChemical FormulaKey Characteristics
Diisodecyl phthalateC₂₈H₄₆O₄Lower molecular weight; different biological effects .
Dodecyl benzoateC₂₁H₃₄O₂Used as a surfactant; different physical properties .
Di-n-octyl phthalateC₂₄H₄₁O₄Common plasticizer; similar applications but lower molecular weight .

Ditridecyl phthalate stands out due to its high molecular weight and specific branching structure, which contribute to its unique physical properties and applications compared to other phthalates.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Nearly colorless oily liquid. Floats on water. (USCG, 1999)
Liquid

Color/Form

Liquid

XLogP3

14.5

Exact Mass

530.4335

Boiling Point

greater than 545 °F at 5 mm Hg (NTP, 1992)
285 °C at 3.5 mm Hg

Flash Point

460 °F (NTP, 1992)
470 °F (open cup)
470 °F (243 °C) (Open cup)

Density

0.951 (USCG, 1999)
0.952 g/cu cm at 25 °C

LogP

log Kow = 13.45 (est)

Appearance

Solid powder

Melting Point

less than -34.6 °F (USCG, 1999)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I7417R3544

Vapor Pressure

2.51X10-11 mm Hg at 25 °C (est)

Other CAS

119-06-2
75359-31-8

Associated Chemicals

1,2-Benzenedicarboxylic acid, monotridecyl ester; 21577-81-1

Wikipedia

Ditridecyl phthalate

General Manufacturing Information

All other chemical product and preparation manufacturing
Petroleum lubricating oil and grease manufacturing
1,2-Benzenedicarboxylic acid, 1,2-ditridecyl ester: ACTIVE
The first step, alcoholysis of phthalic anhydride (PA) to give the monoester, is rapid and goes to completion. The reaction generally starts at elevated temperatures and proceeds exothermically. The second step is the conversion of the monoester to a diester with the formation of water. This is a reversible reaction and proceeds more slowly than the first, thus determining the overall rate of reaction. To shift the equilibrium towards the diester, the water of reaction is removed by distillation. The rate of reaction can be influenced by the choice of catalyst and the reaction temperature. For fast conversion rates, high reaction temperatures are generally used. However, these are influenced by the boiling point of the alcohol and/or the type of catalyst. ... Currently, nearly all major phthalate producers use amphoteric catalysts for the esterification of high boiling alcohols. ... The reaction temperatures for the amphoteric catalysts are about 200 °C. At this temperature side reactions are minimized, and the alcohol can be recycled without purification. By using this type of catalyst, over 99.5 % conversion to diester can be achieved. /Phthalates/

Dates

Modify: 2023-08-15
1: Benjamin S, Kamimura N, Takahashi K, Masai E. Achromobacter denitrificans SP1 efficiently utilizes 16 phthalate diesters and their downstream products through protocatechuate 3,4-cleavage pathway. Ecotoxicol Environ Saf. 2016 Dec;134P1:172-178. doi: 10.1016/j.ecoenv.2016.08.028. Epub 2016 Sep 10. PubMed PMID: 27619352.
2: Saillenfait AM, Gallissot F, Sabaté JP, Remy A. Prenatal developmental toxicity studies on diundecyl and ditridecyl phthalates in Sprague-Dawley rats. Reprod Toxicol. 2013 Jun;37:49-55. doi: 10.1016/j.reprotox.2013.01.004. Epub 2013 Jan 31. PubMed PMID: 23376823.
3: Medeiros AM, Devlin DJ, Keller LH. Evaluation of skin sensitization response of dialkyl (C6-C13) phthalate esters. Contact Dermatitis. 1999 Nov;41(5):287-9. PubMed PMID: 10554065.
4: Harris CA, Henttu P, Parker MG, Sumpter JP. The estrogenic activity of phthalate esters in vitro. Environ Health Perspect. 1997 Aug;105(8):802-11. PubMed PMID: 9347895; PubMed Central PMCID: PMC1470189.

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